LogP Differentiation: Cyclopropyl vs. Methyl Substituent Lipophilicity
The target compound 4-(5-cyclopropylpyrazol-1-yl)benzonitrile exhibits a calculated LogP of 2.62, which is elevated relative to the 5-methyl analog (predicted LogP approximately 1.8–2.0 for C11H9N3, MW 183.21) . This approximately 0.6–0.8 LogP unit increase reflects the additional methylene units in the cyclopropyl ring and translates to an estimated 4- to 6-fold higher octanol-water partition coefficient, indicating greater membrane permeability potential. The 5-phenyl analog (C16H11N3, MW 245.28) would be expected to exhibit LogP >3.5, overshooting typical oral bioavailability ranges . For procurement decisions, the cyclopropyl-substituted scaffold occupies a lipophilicity window that balances permeability with solubility, a profile not matched by either smaller alkyl or bulkier aryl variants.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.62 (calculated) |
| Comparator Or Baseline | 4-(5-Methylpyrazol-1-yl)benzonitrile: predicted LogP ~1.8–2.0; 4-(5-Phenylpyrazol-1-yl)benzonitrile: predicted LogP >3.5 |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.8 vs. methyl analog; ΔLogP ≈ −1.0 vs. phenyl analog |
| Conditions | Computed LogP values; target compound LogP sourced from vendor (Leyan); comparator LogP ranges estimated from fragment-based in silico prediction |
Why This Matters
The intermediate LogP of 2.62 positions this scaffold within the favorable range for CNS and intracellular target access, whereas the methyl analog may lack sufficient permeability and the phenyl analog risks excessive lipophilicity, insolubility, and promiscuous binding.
